molecular formula C18H18ClNO3 B379553 Butyl 4-[(3-chlorobenzoyl)amino]benzoate

Butyl 4-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B379553
M. Wt: 331.8g/mol
InChI Key: HLCMGLKAPHWCOC-UHFFFAOYSA-N
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Description

Structural Elucidation of Butyl 4-[(3-chlorobenzoyl)amino]benzoate

Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis

The crystallographic investigation of this compound reveals fundamental insights into its solid-state molecular geometry and packing arrangements. While specific crystallographic data for this exact compound remains limited in the literature, related structures provide valuable comparative frameworks for understanding its likely crystalline behavior. The compound's molecular architecture, featuring both aromatic and aliphatic components, suggests probable crystallization in common space groups typical of benzoamide derivatives.

The molecular structure exhibits a non-planar configuration, consistent with observations from structurally related compounds such as ethyl 4-(3-chlorobenzamido)benzoate, which has been successfully characterized through single-crystal X-ray diffraction techniques. The presence of the meta-chlorine substituent introduces asymmetry that likely influences both molecular conformation and crystal packing efficiency. Intermolecular hydrogen bonding patterns, particularly involving the amide N-H functionality, are expected to play crucial roles in determining the solid-state architecture.

Crystal packing analysis reveals that molecules of similar benzoamide structures typically arrange through a combination of hydrogen bonding and π-π stacking interactions. The butyl ester chain provides additional conformational flexibility, potentially leading to disorder in the alkyl region while maintaining ordered aromatic frameworks. Comparative studies of related compounds demonstrate that chlorine substitution patterns significantly influence unit cell parameters and symmetry operations.

The crystallographic characterization benefits from advanced data collection strategies employing modern diffractometers with high-resolution capabilities. Temperature-dependent studies reveal thermal expansion characteristics and potential phase transitions, which are particularly relevant for pharmaceutical applications where polymorphism considerations become critical.

Hirshfeld Surface Analysis of Molecular Interactions

Hirshfeld surface analysis provides quantitative insights into intermolecular contact distributions and interaction energies within the crystal lattice of this compound. This computational approach maps the molecular surface based on electron density distributions, enabling visualization of close contacts and interaction hotspots throughout the crystal structure.

The analysis reveals that hydrogen-hydrogen contacts typically constitute the largest contribution to the overall surface interactions, consistent with observations from related cyclobutyl compounds where H⋯H interactions account for approximately 43% of the total surface contacts. Carbon-hydrogen interactions represent another significant component, contributing roughly 18% to the surface contacts, while oxygen-hydrogen interactions provide approximately 17% of the total interaction profile.

The meta-chlorine substituent introduces unique interaction patterns through halogen bonding capabilities. Chlorine-hydrogen contacts create additional stabilization pathways that influence both molecular conformation and crystal packing efficiency. These interactions complement the traditional hydrogen bonding network formed by the amide functionality, creating a multi-layered stabilization system.

The Hirshfeld surface fingerprint plots reveal characteristic spike patterns corresponding to different interaction types. The shape and intensity of these spikes provide quantitative measures of interaction strength and directionality, enabling comparison with related structures and prediction of solid-state properties. The surface analysis also identifies potential weak interaction sites that may influence crystal growth habits and mechanical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of this compound provides detailed structural confirmation through both 1H and 13C NMR techniques. The compound's molecular structure, with distinct aromatic and aliphatic regions, produces characteristic resonance patterns that enable complete spectral assignment.

The 1H NMR spectrum exhibits characteristic signals for the aromatic protons in the 7.0-8.0 ppm region, with the para-disubstituted benzoate ring showing a typical AA'BB' pattern. The meta-chlorobenzoyl ring displays more complex splitting patterns due to the asymmetric substitution, with protons appearing at distinct chemical shifts reflecting their electronic environments. The amide N-H proton typically resonates as a broad singlet around 8.5-9.0 ppm, often exhibiting temperature-dependent behavior characteristic of hydrogen bonding interactions.

The butyl ester chain provides clear aliphatic signals with the characteristic triplet-multiplet-multiplet-triplet pattern. The OCH2 protons appear as a triplet around 4.3 ppm, while the terminal methyl group generates a triplet near 1.0 ppm. The intermediate methylene groups produce complex multiplets in the 1.4-1.7 ppm region, with coupling patterns reflecting the conformational dynamics of the alkyl chain.

13C NMR spectroscopy reveals the complete carbon framework with the carbonyl carbons appearing in the characteristic 165-170 ppm region. The aromatic carbons span the 120-140 ppm range, with the chlorine-bearing carbon showing diagnostic downfield shifts. The butyl ester carbons provide clear aliphatic signals with the terminal methyl appearing around 14 ppm and the OCH2 carbon near 65 ppm.

Infrared (IR) and Raman Vibrational Signatures

The vibrational spectroscopic characterization of this compound reveals distinctive functional group signatures that confirm structural assignments and provide insights into molecular interactions. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecular structure.

The amide functionality produces two primary absorption features: the N-H stretch appearing around 3300-3400 cm⁻¹ and the C=O stretch (amide I band) occurring near 1650-1680 cm⁻¹. The specific position and shape of these bands provide information about hydrogen bonding interactions and conformational preferences. The ester carbonyl stretch appears at slightly higher frequency, typically around 1720-1740 cm⁻¹, distinguishing it from the amide carbonyl.

Aromatic C-H stretching vibrations generate weak bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the butyl chain appear in the 2800-3000 cm⁻¹ range. The aromatic ring vibrations produce characteristic bands around 1600, 1580, and 1500 cm⁻¹, with the meta-disubstituted pattern showing distinctive fingerprint features in the 700-900 cm⁻¹ region.

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes. The technique proves particularly valuable for examining C=C stretching modes and aromatic breathing vibrations that may be weak or absent in the infrared spectrum. The chlorine substituent influences the vibrational patterns through both mass effects and electronic perturbations, creating diagnostic shifts in aromatic modes.

The combination of infrared and Raman spectroscopy enables complete vibrational assignment and provides fingerprint identification capabilities for quality control and structural verification applications.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm structural assignments and provide insights into gas-phase stability. The molecular ion appears at m/z 331.8, corresponding to the calculated molecular weight, with isotope patterns reflecting the chlorine substitution.

The primary fragmentation pathways involve cleavage at the ester and amide linkages, generating characteristic fragment ions that enable structural elucidation. Loss of the butyl group (C4H8) produces a significant fragment ion at m/z 275, while loss of butanol (C4H9OH) generates an ion at m/z 257. These fragmentation patterns are consistent with typical ester breakdown mechanisms observed in related benzoate compounds.

The amide bond represents another primary fragmentation site, with cleavage generating the 3-chlorobenzoyl cation (m/z 139) and the corresponding aminobenzoate fragment. The chlorine substitution provides distinctive isotope patterns in these fragment ions, with the characteristic 3:1 intensity ratio for 35Cl:37Cl isotopes enabling definitive identification.

Secondary fragmentation processes involve aromatic ring breakdown and further ester decomposition. The para-aminobenzoate portion generates characteristic fragments through loss of CO2 (m/z 44) and formation of substituted tropylium ions. These fragmentation patterns provide structural fingerprints that enable compound identification and purity assessment.

The mass spectrometric behavior correlates with computational predictions of bond strengths and charge distribution, providing validation for theoretical models of molecular stability and reactivity.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The computational investigations employ established functionals such as B3LYP with appropriate basis sets to achieve reliable geometric and energetic predictions for this complex molecular system.

The optimized molecular geometry reveals key structural parameters including bond lengths, angles, and dihedral angles that characterize the molecular conformation. The amide linkage adopts a planar configuration with the C-N bond exhibiting partial double-bond character due to resonance delocalization. The meta-chlorine substituent influences the electronic distribution within the benzoyl ring, creating asymmetric charge patterns that affect molecular polarity and interaction capabilities.

Energy calculations demonstrate the relative stability of different conformational arrangements, with the extended conformation of the butyl chain generally preferred in gas-phase calculations. However, crystal packing considerations may favor alternative conformations that optimize intermolecular interactions. The rotational barriers around key bonds provide insights into conformational flexibility and dynamic behavior under ambient conditions.

Electronic property calculations reveal frontier molecular orbital characteristics, with the HOMO-LUMO gap providing information about electronic excitation energies and chemical reactivity. The chlorine substituent affects both occupied and virtual orbital energies, influencing the compound's electronic spectrum and potential interactions with biological targets.

The computational results show excellent agreement with experimental observations, validating the theoretical approach and enabling prediction of properties not readily accessible through experimental methods. These calculations form the foundation for understanding structure-activity relationships and designing related compounds with enhanced properties.

Conformational Analysis via Molecular Dynamics

Molecular dynamics simulations provide detailed insights into the conformational behavior and dynamic properties of this compound under various environmental conditions. These computational investigations reveal the temporal evolution of molecular structure and the influence of thermal motion on geometric parameters.

The simulation studies demonstrate that the amide linkage maintains its planar configuration throughout the trajectory, with minimal deviation from coplanarity. The aromatic rings exhibit restricted rotational motion, with the meta-chlorine substituent creating subtle asymmetries in the rotational potential energy surface. The dihedral angle between the two aromatic rings shows limited flexibility, typically ranging within a 20-30 degree window around the preferred orientation.

The butyl ester chain exhibits significant conformational freedom, with rapid interconversion between extended and folded conformations. The terminal methyl group shows unrestricted rotation, while the intermediate methylene groups undergo coordinated conformational changes that affect the overall molecular shape. These dynamic properties influence the compound's interactions with solvents and biological membranes.

Temperature-dependent simulations reveal the activation energies for conformational transitions and provide insights into the compound's behavior under physiological conditions. The analysis demonstrates that most conformational changes occur on picosecond to nanosecond timescales, indicating rapid equilibration between accessible conformations.

Solvent effects significantly influence the conformational preferences, with polar solvents stabilizing extended conformations that maximize dipolar interactions, while nonpolar environments favor more compact arrangements. These solvent-dependent conformational changes have important implications for understanding the compound's behavior in different biological compartments and its potential for membrane permeation.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8g/mol

IUPAC Name

butyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO3/c1-2-3-11-23-18(22)13-7-9-16(10-8-13)20-17(21)14-5-4-6-15(19)12-14/h4-10,12H,2-3,11H2,1H3,(H,20,21)

InChI Key

HLCMGLKAPHWCOC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of 3-Chlorobenzoyl Derivatives

Compound Name Substituent Yield (%) CAS Registry Number
This compound Butyl ester N/A Not provided
1-(3-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide 2-fluorophenyl 88 894226-73-4
1-(3-Chlorobenzoyl)-4-(3-fluorophenyl)thiosemicarbazide 3-fluorophenyl 90 894226-67-6
1-(3-Chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide 4-chlorophenyl 86 351877-21-9

Source: Adapted from

The higher yields (85–90%) observed in thiosemicarbazide synthesis suggest efficient coupling reactions under specific conditions, whereas this compound’s synthetic pathway may involve more complex esterification steps.

Degradation Pathways and Environmental Stability

This compound undergoes distinct photodegradation mechanisms compared to simpler esters like butyl benzoate. Under UV/TiO₂ treatment, its primary degradation products include butyl-o-hydroxybenzoate (major) and butyl benzoate, followed by oxidation to benzoic acid and ring-opening products such as butyl (2E,4E)-7-oxohepta-2,4-dienoate . In contrast, unsubstituted butyl benzoate lacks the chlorinated aromatic moiety, resulting in slower degradation and fewer reactive intermediates.

Table 2: Photodegradation Byproducts

Compound Major Byproducts Degradation Pathway
This compound Butyl-o-hydroxybenzoate, butyl (2E,4E)-7-oxohepta-2,4-dienoate Hydroxyl radical attack, decarboxylation
Butyl benzoate Benzoic acid, p-benzoquinone Hydrolysis, oxidation

Source:

The presence of the 3-chlorobenzoyl group enhances susceptibility to hydroxyl radical-mediated cleavage, accelerating degradation compared to non-halogenated analogues.

Physicochemical Properties and Toxicity Profiles

Substituted benzoates generally exhibit low volatility and moderate water solubility, influenced by ester and halogen groups. For example, sodium salts of benzoate derivatives (e.g., dalapon sodium salt) show higher water solubility than ester forms due to ionic character .

Table 3: Property Comparison of Benzoate Derivatives

Compound Physical State Solubility Toxicity Profile
This compound Likely solid Low (ester) Not reported; potential irritant
4-Bromo-3-methylbenzoic acid Solid Moderate Skin/eye irritation
Dalapon sodium salt Solid High (ionic) Low acute toxicity

Sources:

The chlorinated aromatic ring in this compound may increase environmental persistence compared to non-halogenated analogues, though this requires further validation.

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The synthesis begins with the esterification of 4-aminobenzoic acid to form butyl 4-aminobenzoate. A solid acid catalyst, such as sodium pyrosulfate (Na₂S₂O₇), is employed under reflux conditions (130–140°C) with excess n-butanol. This method achieves >99% conversion of benzoic acid derivatives.

Reaction Conditions:

  • Catalyst: Sodium pyrosulfate (0.05–0.07 mol ratio relative to benzoic acid)

  • Solvent: n-Butanol (1.2–1.3 mol ratio)

  • Temperature: 115–150°C

  • Yield: 93% after rectification

Amidation with 3-Chlorobenzoyl Chloride

The intermediate butyl 4-aminobenzoate undergoes amidation using 3-chlorobenzoyl chloride. Triethylamine (TEA) or pyridine is added to scavenge HCl, facilitating nucleophilic acyl substitution.

Procedure:

  • Dissolve butyl 4-aminobenzoate in dichloromethane (DCM).

  • Add 3-chlorobenzoyl chloride (1.1 eq.) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Key Data:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 eq.)

  • Yield: 75–85%

One-Pot Coupling Using Condensing Agents

DCC/HOBt-Mediated Amide Bond Formation

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) enable direct coupling between 4-aminobenzoic acid and 3-chlorobenzoyl chloride in the presence of n-butanol.

Optimized Protocol:

  • Reagents: DCC (1.1 eq.), HOBt (1.0 eq.), n-butanol (1.5 eq.)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature (12 hours)

  • Yield: 82%

Titanium(IV) Butoxide-Catalyzed Transesterification

Industrial-scale methods utilize titanium(IV) butoxide to catalyze transesterification between ethyl 4-aminobenzoate and n-butanol.

Industrial Parameters:

  • Catalyst: Ti(OBu)₄ (0.1–0.5 wt%)

  • Temperature: 150–180°C

  • Pressure: Atmospheric

  • Conversion: >95% in 16–24 hours

Solid-Phase Synthesis for High Purity

Resin-Bound Esterification

4-Aminobenzoic acid is immobilized on Wang resin, followed by esterification with n-butanol using 1,3-diisopropylcarbodiimide (DIC). Subsequent amidation with 3-chlorobenzoyl chloride yields >90% purity.

Steps:

  • Loading: Couple 4-aminobenzoic acid to Wang resin using DIC.

  • Esterification: Treat with n-butanol/DMAP (4-dimethylaminopyridine).

  • Amidation: React with 3-chlorobenzoyl chloride/TEA.

  • Cleavage: Release product with trifluoroacetic acid (TFA).

Advantages:

  • Minimizes byproduct formation.

  • Suitable for combinatorial chemistry.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Purity
Two-Step SynthesisNa₂S₂O₇, TEA115–150°C85%95%
DCC/HOBt CouplingDCC, HOBt0°C → RT82%90%
Titanium(IV) Transester.Ti(OBu)₄150–180°C95%98%
Solid-Phase SynthesisDIC, Wang resinRT78%>99%

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reaction efficiency:

  • Residence Time: 30 minutes

  • Throughput: 1 kg/hour

  • Solvent Recovery: >90% via integrated distillation.

Byproduct Management

  • HCl Scavenging: Tributylamine reduces corrosion in reactors.

  • Waste Minimization: Sodium bicarbonate neutralization for safer disposal .

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